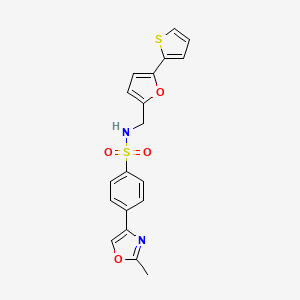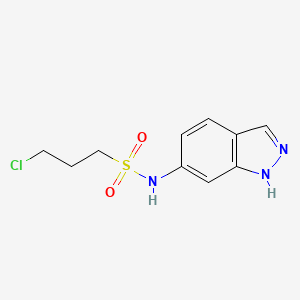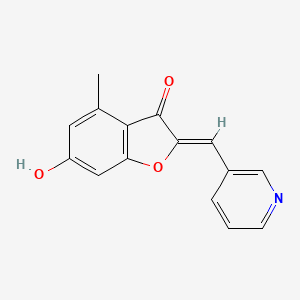![molecular formula C23H21F3N4O2 B2371647 6-(Pyridin-4-yl)-2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one CAS No. 2190365-34-3](/img/structure/B2371647.png)
6-(Pyridin-4-yl)-2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(Pyridin-4-yl)-2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C23H21F3N4O2 and its molecular weight is 442.442. The purity is usually 95%.
BenchChem offers high-quality 6-(Pyridin-4-yl)-2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Pyridin-4-yl)-2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluation
Research has focused on the synthesis of novel pyridine and fused pyridine derivatives, highlighting the versatility of these compounds in creating a range of biologically active molecules. One study involves the preparation of triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives, starting from a related pyridine carbohydrazide. These compounds were evaluated for their antimicrobial and antioxidant activities, and in silico molecular docking screenings were conducted to explore their potential interactions with target proteins, demonstrating moderate to good binding energies (Flefel et al., 2018).
Antihypertensive Activity
In the pursuit of novel therapeutic agents, researchers have synthesized pyridazinone derivatives and evaluated their potential as antihypertensive agents through molecular docking studies. These studies aim to identify compounds with significant inhibitory activity against Angiotensin Converting Enzyme (ACE), a key enzyme in the regulation of blood pressure. The compound showing the most promising ACE inhibitory activity was further assessed, providing insights into the structural requirements for potent ACE inhibitors (Imran & Nayeem, 2016).
Analgesic and Antiparkinsonian Activities
The synthesis of substituted pyridine derivatives has also been explored for their potential analgesic and antiparkinsonian activities. By starting with specific pyridine carbohydrazides and conducting various chemical reactions, researchers were able to generate compounds that were compared to standard drugs for their effectiveness in treating pain and Parkinson's disease. This research demonstrates the chemical versatility and potential therapeutic applications of pyridine derivatives in treating neurological conditions (Amr et al., 2008).
Anticonvulsant Drug Design
Crystal structure analysis of anticonvulsant compounds provides valuable insights into the structural and electronic properties critical for their activity. By understanding the orientation and electronic delocalization within these molecules, researchers can design more effective anticonvulsant drugs. Such studies contribute to the development of compounds with optimized interactions with biological targets, potentially leading to new treatments for epilepsy and related disorders (Georges et al., 1989).
properties
IUPAC Name |
6-pyridin-4-yl-2-[[1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl]methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F3N4O2/c24-23(25,26)19-4-2-1-3-18(19)22(32)29-13-9-16(10-14-29)15-30-21(31)6-5-20(28-30)17-7-11-27-12-8-17/h1-8,11-12,16H,9-10,13-15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFURMYYVSUGJKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)C3=CC=NC=C3)C(=O)C4=CC=CC=C4C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F3N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

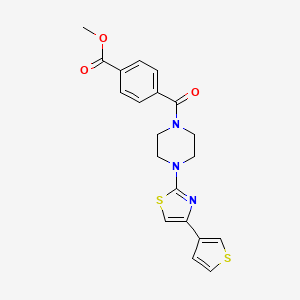
![2-((4-nitrobenzyl)thio)-5-(3,4,5-trimethoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2371565.png)
![5-((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2371566.png)

![2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2371569.png)
![7-({[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-2-(4-ethylphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2371573.png)

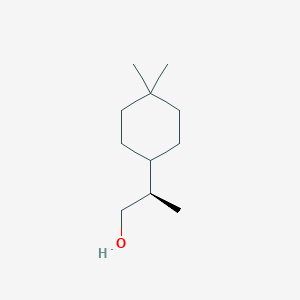
![4-chlorophenyl 1-[5-[(4-chlorophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-phenyl-1H-pyrazol-4-yl sulfone](/img/structure/B2371576.png)
